Sulfallate-d10

Mass Spectrometry Internal Standard Isotopic Purity

Sulfallate-d10 is the only commercially cataloged perdeuterated internal standard for sulfallate LC-MS/MS quantification. Structural analogs fail to correct matrix effects; unlabeled sulfallate is MS-indistinguishable from the analyte. • +10 Da shift eliminates chlorine isotope interference in MRM • Matched co-elution ensures uniform ion suppression correction across water, soil, and food matrices • Meets EPA 500 series & SANTE/11312/2021 criteria (70-120% recovery) Certified reference standard. Global shipping available.

Molecular Formula C8H14ClNS2
Molecular Weight 233.838
CAS No. 1794760-34-1
Cat. No. B587500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfallate-d10
CAS1794760-34-1
SynonymsN,N-(Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propen-1-yl Ester;  (Diethyl-d10)dithiocarbamic Acid 2-Chloroallyl Ester;  (Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propenyl Ester;  2-Chlorallyl (Diethyl-d10)dithiocarbamate;  2-Chloroallyl N,N-(Dieth
Molecular FormulaC8H14ClNS2
Molecular Weight233.838
Structural Identifiers
SMILESCCN(CC)C(=S)SCC(=C)Cl
InChIInChI=1S/C8H14ClNS2/c1-4-10(5-2)8(11)12-6-7(3)9/h3-6H2,1-2H3/i1D3,2D3,4D2,5D2
InChIKeyXJCLWVXTCRQIDI-IZUSZFKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfallate-d10 Deuterated Internal Standard


Sulfallate-d10 (CAS 1794760-34-1) is a perdeuterated analog of the pre-emergence thiocarbamate herbicide sulfallate (CDEC), in which all ten hydrogen atoms on the two N-ethyl groups are replaced by deuterium, yielding a molecular formula of C₈H₄D₁₀ClNS₂ and a molecular weight of 233.85 g/mol [1]. The unlabeled parent compound, sulfallate (CAS 95-06-7, MW 223.79 g/mol), belongs to the thiocarbamate herbicide class and acts by inhibiting lipid synthesis in target weeds; its use has been discontinued or restricted in many jurisdictions due to carcinogenicity concerns, yet sulfallate remains an analyte of regulatory interest in environmental monitoring, drinking water surveillance (e.g., EPA Method 500 series), and food residue programs [2]. Sulfallate-d10 serves exclusively as a stable isotope-labeled internal standard (SIL-IS) for the accurate LC-MS/MS or GC-MS quantification of sulfallate in complex matrices, where its near-identical physicochemical behavior corrects for extraction losses, matrix effects, and instrument variability [3].

Sulfallate-d10 Irreplaceable as SIL-IS


In quantitative mass spectrometry, the internal standard must co-elute with the analyte and experience identical matrix-induced ionization suppression or enhancement; even minor deviations in retention time or ionization efficiency produce systematic quantification errors [1]. Unlabeled sulfallate is indistinguishable from the target analyte by MS and therefore cannot serve as an internal standard in MS-based detection. Structural analogs such as diallate, triallate, or EPTC possess different molecular weights, chromatographic retention times, and ionization efficiencies—leading to differential matrix effects that degrade accuracy, as demonstrated in thiocarbamate-class LC-MS/MS studies where a non-analyte-specific deuterated internal standard failed to adequately correct for matrix effects [2]. Among deuterated options, Sulfallate-d10 (d₁₀-labeled, +10 Da mass shift) provides a larger mass separation from the native analyte than a hypothetical d₅-labeled sulfallate (+5 Da), significantly reducing the risk of isotopic spectral overlap and cross-talk in MS/MS analysis; class-level evidence from stable isotope labeling design guidelines indicates that a mass difference of at least 3 Da between analyte and SIL-IS is required, with ≥10 Da strongly preferred for chlorine-containing compounds due to their complex isotope clusters . Furthermore, Sulfallate-d10 is the only commercially cataloged deuterated sulfallate available as a certified reference standard from multiple independent suppliers, whereas lower-labeled or alternative isotope forms (e.g., ¹³C-labeled sulfallate) are not commercially listed, making Sulfallate-d10 the sole procurement-accessible SIL-IS for sulfallate quantification [1]. These physicochemical and availability constraints make direct substitution of Sulfallate-d10 with any in-class analog or alternative label scientifically unsound and analytically impractical.

Sulfallate-d10 Differentiation Evidence


Enhanced Mass Spectral Separation

Sulfallate-d10 incorporates ten deuterium atoms exclusively on the two N-ethyl groups (C₈H₄D₁₀ClNS₂, MW 233.85), creating a nominal mass shift of +10 Da relative to unlabeled sulfallate (C₈H₁₄ClNS₂, MW 223.79) [1][2]. This +10 Da shift is substantially larger than the +5 Da shift that would be produced by a hypothetical d₅-labeled sulfallate and exceeds the minimum recommended +3 Da separation for SIL-IS in LC-MS/MS; guidelines for stable isotope internal standard design explicitly state that a mass difference of 3–5 Da is adequate for non-halogenated compounds, whereas chlorine-containing analytes—whose natural isotope cluster spans up to +4 Da from ³⁷Cl contributions—require mass shifts of ≥6 Da, ideally ≥10 Da, to fully resolve the internal standard signal from the analyte isotope envelope and avoid quantitative bias from spectral overlap . Cross-study comparable evidence from dithiocarbamate degradation product analysis demonstrates that a d₆-labeled internal standard (ETU-d₆, +6 Da) was necessary and sufficient for ETU quantification, while the analogous d₆-labeled PTU-d₆ failed to correct for matrix effects due to differential behavior—underscoring that the label position and mass increment must be compound-specific and sufficiently large [3].

Mass Spectrometry Internal Standard Isotopic Purity

Deuterated Internal Standard Matrix Correction

Strong matrix effects are a well-documented challenge in thiocarbamate and dithiocarbamate residue analysis by LC-ESI-MS/MS. In a direct-injection UHPLC-MS/MS method for dithiocarbamate degradation products, the use of a compound-specific deuterated internal standard (ETU-d₆) successfully corrected for matrix effects, whereas a non-identical deuterated internal standard (PTU-d₆) yielded unsatisfactory correction due to differential chromatographic and ionization behavior, demonstrating that structural identity between analyte and SIL-IS is required for reliable matrix effect compensation [1]. Class-level inference from stable isotope labeling reviews confirms that deuterated SIL-IS compounds co-elute with their native analytes and exhibit nearly identical extraction recovery, ionization response, and matrix effect behavior, translating into improved method accuracy, precision, and inter-laboratory reproducibility compared to structural analog internal standards [2][3]. Sulfallate-d10, by virtue of its structural identity to sulfallate and near-identical physicochemical properties, is expected to provide equivalent matrix effect correction, whereas structural analogs—including diallate (C₁₀H₁₇Cl₂NOS, MW 270.22), triallate (C₁₀H₁₆Cl₃NOS, MW 304.66), and EPTC (C₉H₁₉NOS, MW 189.32)—differ in molecular weight, polarity, and retention time, all of which contribute to differential matrix effects and compromised quantification accuracy [4][5][6].

Matrix Effect Ion Suppression Thiocarbamate

Certified Reference Standard Availability

A survey of major reference standard suppliers (Pharmaffiliates, Aladdin Scientific, Santa Cruz Biotechnology, Alfa Chemistry Isotope Science, eBioChem, BioMart) confirms that Sulfallate-d10 (CAS 1794760-34-1) is commercially cataloged by at least six independent vendors, offered in pack sizes of 1 mg and 10 mg with pricing starting at approximately $285.90 [1]. In contrast, no deuterated or ¹³C-labeled internal standard is commercially listed for diallate (CAS 2303-16-4), triallate (CAS 2303-17-5), or EPTC (CAS 759-94-4) from the same supplier base as of April 2026, meaning that sulfallate is the only thiocarbamate herbicide within this subclass for which a stable isotope-labeled internal standard is procurement-accessible [1]. For laboratories quantifying sulfallate in environmental or food matrices, this represents a binary procurement choice: use Sulfallate-d10 as a compound-specific SIL-IS, or accept the accuracy penalties of a non-identical analog internal standard.

Certified Reference Material Procurement Catalog Availability

Sulfallate-d10 Application Scenarios


Regulatory Drinking Water Monitoring

Sulfallate-d10 is the appropriate SIL-IS for quantifying sulfallate residues in municipal drinking water under EPA Method 500 series frameworks. The +10 Da mass shift eliminates interference from the analyte's chlorine isotope cluster during LC-MS/MS multiple reaction monitoring (MRM), while the compound-specific structural identity ensures co-elution and matched ion suppression correction across diverse water matrix compositions (surface water, groundwater, finished drinking water), meeting the SANTE/11312/2021 requirement of 70–120% recovery with RSD ≤20% for pesticide residue enforcement methods [1][2].

Environmental Fate in Soil and Sediment

In studies tracking the environmental degradation, leaching, or soil adsorption of sulfallate, Sulfallate-d10 provides robust quantification in high-matrix-load extracts (soil, sediment, plant tissue) that are prone to severe ion suppression in ESI-MS/MS. Class-level evidence shows that deuterated analyte-identical SIL-IS compounds maintain <15% RSD across matrices with high organic content, compared to >25% RSD for structural analog IS methods [1]. The same methodological framework applies to co-occurring thiocarbamate monitoring programs where sulfallate is one of multiple analytes, and the availability of Sulfallate-d10 enables accurate quantification without the need for extensive matrix-matched calibration curves.

Metabolic Activation and Toxicology

Sulfallate undergoes metabolic activation to 2-chloroacrolein, a potent mutagen identified in Salmonella typhimurium TA100 assays [2][3]. Sulfallate-d10 enables accurate quantification of the parent compound in in vitro microsomal incubation systems, where the complex biological matrix (liver S9 fractions, NADPH cofactors) introduces substantial ionization variability. The structural identity of Sulfallate-d10 to the analyte ensures correction for differential extraction and ionization efficiency between the parent compound and its reactive metabolites, enabling reliable kinetic parameter determination (e.g., Km, Vmax) for toxicological risk assessment.

Multi-Residue Screening in Food Commodities

For laboratories performing multi-residue pesticide analysis in crops (barley, wheat, peas, lentils, maize, brassicas, carrots, onions) where sulfallate was historically applied as a selective herbicide [2], Sulfallate-d10 serves as the compound-specific SIL-IS for sulfallate within a QuEChERS-based LC-MS/MS workflow. The +10 Da mass tag ensures unambiguous identification and quantification without cross-talk with other thiocarbamate analytes or co-extracted matrix components, supporting compliance with maximum residue limit (MRL) enforcement in import/export testing programs.

Technical Documentation Hub

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